2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-35-20-12-8-17(9-13-20)15-29-24(33)14-23-26(34)32-25(30-23)21-4-2-3-5-22(21)31-27(32)36-16-18-6-10-19(28)11-7-18/h2-13,23H,14-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFDVRADMNUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzamide with 4-fluorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxybenzyl mercaptan under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antiviral, and anti-inflammatory properties, although further research is needed to confirm these effects.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Analogues
Key Observations :
- Quinazolinone Core: Compounds like the target and share a quinazolinone backbone, which is associated with kinase inhibition (e.g., ROCK1) .
- Sulfanyl/Acetamide Linkage : The 4-fluorophenylthio and acetamide groups in the target compound are structurally analogous to sulfanyl-acetamide derivatives in , though bioactivity varies with substituent positioning.
- Methoxy/Aryl Substitutions : The 4-methoxybenzyl group in the target aligns with bioactive clusters in , where methoxyaryl derivatives show distinct protein target interactions .
Comparison with Analogues :
- describes coupling cyanoacetanilides with diazonium salts to form hydrazinylidene derivatives, yielding >90% efficiency .
- achieves 85–95% yields for thioacetamide-quinazolinone hybrids via hydrazide intermediates .
Computational and Bioactivity Profiling
Table 2: Similarity Metrics and Bioactivity Insights
Key Findings :
- Bioactivity Clustering : The target’s sulfanyl-acetamide motif correlates with compounds targeting HDACs and kinases, as seen in and .
- Docking Efficiency : Chemical Space Docking () enriches high-affinity candidates, though some analogues (e.g., ) may evade detection due to building-block filtering .
Biologische Aktivität
The compound 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound is characterized by its imidazo[1,2-c]quinazoline core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-methoxyphenyl substituents suggests potential interactions with specific receptors or enzymes.
| Property | Value |
|---|---|
| IUPAC Name | 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Molecular Formula | C₁₈H₁₈FN₃O₃S |
| Molecular Weight | 367.42 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The imidazoquinazoline framework has been associated with several mechanisms including:
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The structural components may allow for binding to specific receptors, influencing signaling pathways.
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting growth and inducing apoptosis.
Antimicrobial Activity
Research has indicated that imidazoquinazolines exhibit notable antimicrobial properties. A study highlighted the structure–activity relationship (SAR) of related compounds, showing that electron-donating groups like methoxy enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that derivatives of the imidazoquinazoline framework can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines . The proposed mechanisms include:
- Inhibition of DNA repair enzymes
- EGFR inhibition , which is critical in many cancers
- Induction of apoptosis through various signaling pathways
Case Studies
- Case Study on Anticancer Activity : A derivative of imidazoquinazoline was tested against A549 lung cancer cells, showing significant cytotoxic effects with an IC50 value of approximately 9 µM. This indicates a promising lead for further development .
- Antimicrobial Evaluation : A related compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA, highlighting the potential for clinical applications in treating resistant bacterial infections .
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Cyclization in acetic acid, 110°C, 12h | 65–70 | |
| Sulfanyl Introduction | Lawesson’s reagent, THF, 70°C, 6h | 55–60 | |
| Acetamide Coupling | EDC/HOBt, DMF, rt, 24h | 75–80 |
Which analytical techniques are most effective for structural characterization and purity assessment?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the imidazoquinazoline core and substituent positions (e.g., fluorophenyl and methoxyphenyl groups) .
- HPLC-MS : Validates molecular weight and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
How do solubility and stability under varying pH conditions impact experimental design?
Basic Research Question
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–20 mg/mL). Pre-formulate with cyclodextrins or surfactants for in vitro assays .
- Stability : Degrades at pH < 4 (acidic hydrolysis of the acetamide bond) and pH > 9 (sulfanyl group oxidation). Use neutral buffers (pH 6–8) for long-term storage .
How can contradictory biological activity data across assays be systematically resolved?
Advanced Research Question
Contradictions often arise from assay-specific conditions (e.g., cell line variability, metabolite interference). Methodological approaches include:
- Dose-Response Curves : Validate potency (IC50) across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-type-specific effects .
- Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that may antagonize activity .
- Target Engagement Assays : Confirm binding to the hypothesized target (e.g., kinase inhibition) via SPR or thermal shift assays .
What strategies minimize side reactions during sulfanyl group incorporation?
Advanced Research Question
- Reagent Selection : Replace aggressive thiolating agents (e.g., P2S5) with milder alternatives like thiourea derivatives to reduce sulfoxide byproducts .
- Temperature Control : Maintain reactions at 60–70°C to balance reactivity and selectivity .
- In Situ Quenching : Add antioxidants (e.g., BHT) to reaction mixtures to prevent sulfur oxidation .
How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
Advanced Research Question
- Analog Synthesis : Modify substituents systematically (e.g., fluorophenyl → chlorophenyl; methoxyphenyl → ethoxyphenyl) and test in enzyme inhibition assays .
- 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide functional group substitutions .
Q. Table 2: SAR of Key Analogs
| Analog Modification | Target Enzyme IC50 (nM) | Reference |
|---|---|---|
| 4-Fluorophenyl substituent | 12.3 ± 1.2 | |
| 4-Chlorophenyl substituent | 8.7 ± 0.9 | |
| Methoxy → Ethoxy group | 15.1 ± 2.1 |
What methodologies elucidate the compound’s mechanism of enzymatic inhibition?
Advanced Research Question
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., topoisomerase II) to resolve binding interactions .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target effects .
What challenges arise during scale-up synthesis, and how are they addressed?
Advanced Research Question
- Heat Management : Exothermic reactions (e.g., cyclization) require jacketed reactors with precise temperature control to prevent runaway reactions .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
